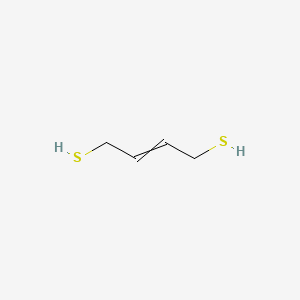

But-2-ene-1,4-dithiol

Description

Structure

3D Structure

Properties

CAS No. |

122913-78-4 |

|---|---|

Molecular Formula |

C4H8S2 |

Molecular Weight |

120.2 g/mol |

IUPAC Name |

but-2-ene-1,4-dithiol |

InChI |

InChI=1S/C4H8S2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2 |

InChI Key |

FVXAIIVXIJVXRH-UHFFFAOYSA-N |

Canonical SMILES |

C(C=CCS)S |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for But 2 Ene 1,4 Dithiol and Its Derivatives

Direct Synthesis Routes for But-2-ene-1,4-dithiol

The direct formation of the this compound structure can be achieved through several fundamental reaction types, primarily involving the construction of carbon-sulfur bonds on a pre-existing four-carbon unsaturated framework.

Approaches from Unsaturated Hydrocarbon Precursors

The synthesis of this compound can commence from simple unsaturated hydrocarbons like 1,3-butadiene (B125203). One potential pathway involves the epoxidation of 1,3-butadiene to its monoepoxide, followed by regioselective esterification and subsequent conversion to the dithiol. A process for synthesizing 2-butene-1,4-diesters from 1,3-butadiene has been developed, which involves the epoxidation of a double bond with hydrogen peroxide in the presence of a titanium silicalite catalyst, followed by esterification of the resulting monoepoxide. google.com These diesters can serve as precursors to the corresponding diol, which can then be converted to the dithiol.

Another key approach is the thiol-ene reaction, which involves the addition of a thiol to an alkene. wikipedia.org This reaction can proceed via a radical or a Michael-addition mechanism. For the synthesis of this compound, this would typically involve the reaction of a suitable precursor with a source of hydrogen sulfide (B99878) (H₂S) or a protected thiol equivalent. The thiol-ene reaction is considered a "click" reaction due to its high efficiency, stereoselectivity, and broad applicability. wikipedia.orgresearchgate.net

Thiolation Reactions

A more common and direct method for synthesizing this compound involves thiolation reactions starting from a halogenated butene precursor. The most readily available starting material for this purpose is 1,4-dihalo-2-butene, such as (E)-1,4-dibromobut-2-ene. rsc.org

The synthesis proceeds via a nucleophilic substitution reaction where the halide leaving groups are displaced by a sulfur nucleophile. Common reagents for this transformation include sodium hydrosulfide (B80085) (NaSH) or potassium hydrosulfide (KSH). This method is analogous to the synthesis of the saturated compound, 1,4-butanedithiol (B72698), from 1,4-dibromobutane (B41627).

A related approach involves the use of thiourea, followed by hydrolysis, or potassium thioacetate, followed by hydrolysis, to introduce the thiol groups. These methods provide alternative routes to the desired dithiol, often with better control over side reactions like the formation of sulfides.

| Method | Starting Material | Reagent(s) | Key Advantages | Potential Limitations |

| Nucleophilic Substitution | 1,4-Dihalobut-2-ene | NaSH, KSH, or Thiourea | Readily available starting materials, direct conversion. | Potential for side reactions (e.g., sulfide formation), handling of odorous reagents. |

| From Diol Precursors | But-2-ene-1,4-diol | PBr₃ or SOCl₂, then NaSH | Can be used when the diol is more accessible. | Indirect, multi-step process. |

| Thiol-Ene Reaction | 1,3-Butadiene | H₂S, Radical Initiator | Atom economical. | Control of regioselectivity and polymerization can be challenging. |

Synthesis of this compound Analogs and Functionalized Derivatives

The versatility of the this compound scaffold allows for the synthesis of a wide range of analogs and derivatives through various synthetic strategies.

Synthesis of Related Dithiol Compounds

The synthetic principles used for this compound can be extended to a variety of related dithiol compounds. For instance, aromatic dithiols like 1,2-benzenedithiol (B97157) react with iron carbonyl compounds to form diiron dithiolato complexes. nih.gov Saturated aliphatic dithiols, such as 1,4-butanedithiol, are commonly prepared by the reaction of 1,4-dibromobutane with sulfur nucleophiles or through the gas-phase reaction of 1,4-butanediol (B3395766) with hydrogen sulfide over an alumina/molybdenum sulfide catalyst.

The synthesis of 1,4-dithianes, which are cyclic analogs, can be achieved through the condensation of ethane-1,2-dithiol with chloroacetaldehyde (B151913) dimethyl acetal, followed by a spontaneous rearrangement. nih.gov These related compounds are valuable as building blocks in the synthesis of more complex molecules. nih.govbeilstein-journals.org The thiol-Michael polyaddition of various dialkynyl monomers with dithiols like 1,4-butanedithiol has been used to create unsaturated poly(ester-thioether)s. researchgate.net

Functional Group Interconversions and Modifications

Functional group interconversions are essential for creating derivatives of this compound. solubilityofthings.comnumberanalytics.commit.eduimperial.ac.uk The thiol groups can undergo a variety of transformations. For example, oxidation of the dithiol can lead to the formation of cyclic disulfides. The thiol groups are also nucleophilic and can be alkylated to form thioethers. mit.edu This reactivity is fundamental in many synthetic applications.

The double bond in the but-2-ene backbone is also a site for modification. For instance, selective reduction of the double bond in 2-(methylthio)-1,4-diaryl-2-butene-1,4-diones leads to saturated 1,4-diketones, which can then be cyclized to form substituted pyrroles and thiophenes. acs.org Furthermore, the thiol-ene reaction can be used for the late-stage functionalization of molecules containing alkene moieties, including the double hydrothiolation of bis enol ether macrocycles to create macrocyclic dithiol derivatives. rsc.org

| Reaction Type | Reagent(s) | Product Type | Significance |

| Oxidation | H₂O₂, O₂ | Cyclic Disulfides | Formation of heterocyclic structures. |

| Alkylation | Alkyl Halides | Thioethers | Protection of thiol groups, synthesis of complex sulfides. |

| Thiol-Ene Addition | Alkenes/Alkynes | Functionalized Thioethers | C-S bond formation, polymer synthesis. kit.eduresearchgate.net |

| Reduction of Double Bond | H₂/Catalyst | Butane-1,4-dithiol | Access to the saturated analog. |

| Epoxidation | Peroxy Acids | Epoxy-butane-1,4-dithiol | Introduction of an oxirane ring for further functionalization. |

Catalytic and Stereoselective Synthesis Approaches

Modern synthetic chemistry increasingly relies on catalytic and stereoselective methods to improve efficiency and control over the three-dimensional structure of molecules.

Palladium-catalyzed reactions have been instrumental in the stereoselective formation of (Z)-1,4-but-2-ene diols from vinyl-substituted cyclic carbonate precursors, using water as a nucleophile. researchgate.netnih.gov These diols are valuable precursors that can be converted to the corresponding dithiols with retention of stereochemistry. A similar palladium-catalyzed decarboxylative acyloxylation allows for the synthesis of (Z)-but-2-ene-1,4-diol monoesters. researchgate.netresearchgate.net

The thiol-ene reaction, often initiated by light or a radical initiator, can also be stereoselective, typically resulting in an anti-Markovnikov addition product. wikipedia.org This has been applied to the synthesis of various sulfur-containing molecules, including the intramolecular cyclization to form four- to eight-membered rings. wikipedia.org

Rhodium catalysts have been employed in the hydroacylation of alkynes, which is a key step in the stereoselective synthesis of dithiane derivatives of more complex systems. researchgate.net While not directly applied to this compound itself in the cited literature, these catalytic systems demonstrate the potential for achieving high levels of stereocontrol in the synthesis of related sulfur-containing compounds. The development of catalytic systems that can directly and stereoselectively introduce two thiol groups onto a butene backbone remains an active area of research.

Stereocontrol in Butene Dithiol Synthesis

The synthesis of this compound and its derivatives presents significant stereochemical challenges, namely the control of the double bond geometry (E/Z isomerism) and the configuration of any stereocenters on the carbon backbone in substituted analogues. Achieving high stereoselectivity is crucial as the spatial arrangement of the thiol groups and other substituents dictates the molecule's chemical properties and its utility as a ligand or synthetic intermediate. Methodologies for stereocontrol can be broadly categorized into strategies that govern alkene geometry and those that induce chirality in the molecule.

Control of Double Bond Geometry (E/Z Isomerism)

The geometry of the carbon-carbon double bond in this compound is a primary stereochemical feature. The synthesis of either the cis-(Z) or trans-(E) isomer requires specific olefination or reduction strategies.

One of the most common approaches to establishing a double bond is through the Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction. The choice of reagents and reaction conditions can strongly influence the stereochemical outcome. For instance, unstabilized ylides in the Wittig reaction typically favor the formation of Z-alkenes, whereas stabilized ylides, characteristic of the HWE reaction, generally yield E-alkenes with high selectivity. Another powerful method is the Julia-Kocienski olefination, which involves the reaction of metallated 1-phenyl-1H-tetrazol-5-yl sulfones with aldehydes and is known to produce trans-alkenes with excellent stereoselectivity. organic-chemistry.org

Alternatively, the stereochemistry can be set by the partial reduction of a corresponding but-2-yne-1,4-dithiol precursor. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is famously used for the syn-hydrogenation of alkynes to produce cis-alkenes. Conversely, dissolving metal reductions, such as sodium in liquid ammonia, facilitate anti-hydrogenation, yielding trans-alkenes.

The stereospecific conversion of alkenylboranes and alkenylalanes, which can be prepared from terminal alkynes, also provides a route to stereodefined alkenes. redalyc.org These intermediates react with various electrophiles with retention of configuration, allowing for the synthesis of specific isomers. redalyc.org

| Method | Typical Precursors | Primary Product Isomer | Key Features |

| Horner-Wadsworth-Emmons | Phosphonate ester, Aldehyde | E (trans) | High E-selectivity, removes phosphine (B1218219) oxide byproduct easily. |

| Julia-Kocienski Olefination | Phenyltetrazolyl sulfone, Aldehyde | E (trans) | Excellent E-selectivity, stable sulfone precursors. organic-chemistry.org |

| Lindlar Reduction | Alkyne | Z (cis) | Syn-addition of hydrogen to an alkyne. |

| Dissolving Metal Reduction | Alkyne | E (trans) | Anti-addition of hydrogen via a radical anion intermediate. |

Substrate-Controlled and Reagent-Controlled Asymmetric Synthesis

For substituted but-2-ene-1,4-dithiols, controlling the absolute configuration of new stereocenters is paramount. This is typically achieved through asymmetric synthesis, which can be broadly classified as substrate-controlled or reagent-controlled.

In substrate-controlled synthesis , the stereochemical outcome is directed by a chiral element already present in the substrate. A common strategy is to start from a chiral pool material, which is an inexpensive, enantiomerically pure natural product like an amino acid or a sugar. wikipedia.org For example, a chiral precursor derived from tartaric acid could be elaborated into a chiral butene backbone before the introduction of the thiol groups. A notable example in a related system is the synthesis of chiral thietanes starting from cis-but-2-ene-1,4-diol, where the initial chirality is installed via a Sharpless asymmetric epoxidation. beilstein-journals.org This approach fixes the stereochemistry of the 1,4-difunctionalized butene skeleton, which can then be converted to the dithiol.

In reagent-controlled synthesis , chirality is induced by an external chiral reagent, catalyst, or auxiliary. york.ac.uk

Chiral auxiliaries are temporarily attached to an achiral substrate to direct the stereochemistry of a subsequent reaction. york.ac.ukwikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org For instance, an achiral carboxylic acid precursor could be converted into a chiral amide using pseudoephedrine as an auxiliary. wikipedia.org Deprotonation followed by alkylation would proceed with high diastereoselectivity, controlled by the auxiliary. Subsequent removal of the auxiliary would yield an enantiomerically enriched substituted butene backbone, ready for conversion to the dithiol. Oxazolidinones and camphorsultams are other widely used auxiliaries that provide excellent stereocontrol in reactions like alkylations and aldol (B89426) additions. sigmaaldrich.com

| Chiral Auxiliary Type | Example | Typical Application | Stereochemical Rationale |

| Oxazolidinones | Evans Auxiliaries | Asymmetric Alkylation, Aldol Reactions | Forms a chelated enolate, sterically blocking one face from electrophilic attack. |

| Camphorsultam | Oppolzer's Camphorsultam | Asymmetric Diels-Alder, Alkylation | Rigid bicyclic structure provides effective shielding of one face of the enolate. |

| Pseudoephedrine Amides | Myers' Amides | Asymmetric Alkylation | Forms a stable lithium chelate that directs the approach of the electrophile. wikipedia.org |

Enzymatic and Biocatalytic Approaches

Enzymatic methods offer powerful and highly selective routes for generating chiral molecules under mild conditions. pharmasalmanac.comnih.gov For the synthesis of chiral this compound derivatives, two primary enzymatic strategies could be envisioned: kinetic resolution and desymmetrization.

Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, leaving the unreacted enantiomer in high enantiomeric excess. For example, a racemic mixture of a substituted but-2-ene-1,4-diol or a corresponding diester could be subjected to hydrolysis by a lipase (B570770). The enzyme would selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed diol, both in enantiomerically enriched form.

A more atom-economical approach is the asymmetric desymmetrization of a meso or prochiral substrate. pharmasalmanac.com For instance, cis-but-2-ene-1,4-diol is a prochiral molecule. An enzyme, such as a lipase or an oxidase, could selectively functionalize one of the two identical hydroxymethyl groups, thereby creating a chiral center with high enantiomeric excess (ee). pharmasalmanac.comnih.gov This chiral mono-functionalized intermediate would then be a valuable precursor for the synthesis of the target chiral dithiol.

| Enzymatic Strategy | Substrate Type | Principle | Potential Outcome for Butene Dithiol Precursor |

| Kinetic Resolution | Racemic diol/diester | Enzyme selectively reacts with one enantiomer of a racemic pair. | Production of one enantiomer of a diol/ester and recovery of the other, max 50% yield for desired product. |

| Asymmetric Desymmetrization | Prochiral meso-diol/diester | Enzyme selectively transforms one of two enantiotopic functional groups. | Theoretical 100% yield of a single enantiomer product. pharmasalmanac.com |

Reaction Mechanisms and Pathways Involving But 2 Ene 1,4 Dithiol

Thiol-Ene Click Reactions and Hydrothiolation Mechanisms

The thiol-ene reaction is a powerful and efficient class of chemical transformations involving the addition of a thiol (R-SH) across a carbon-carbon double bond (an 'ene'). This reaction is widely recognized as a "click" reaction due to its high yields, rapid reaction rates, stereoselectivity, and tolerance of a wide range of functional groups. wikipedia.org The process, also known as alkene hydrothiolation, typically results in the formation of a thioether via an anti-Markovnikov addition mechanism. wikipedia.orgrsc.orgrsc.org For a dithiol compound like but-2-ene-1,4-dithiol, both thiol groups can react, making it an excellent crosslinking agent or a monomer for step-growth polymerization. wikipedia.org The reaction can be initiated through different mechanisms, most commonly involving free radicals or nucleophilic pathways. wikipedia.orgtaylorandfrancis.com

The free-radical addition of thiols to alkenes is a well-established and synthetically useful process. wikipedia.org The mechanism proceeds through a chain reaction involving three main stages: initiation, propagation, and termination. alfa-chemistry.com

Initiation: The reaction is initiated by heat, light, or a radical initiator, which generates a thiyl radical (RS•) from the thiol. wikipedia.org

Propagation: The highly reactive thiyl radical adds across the double bond of the 'ene'. In the case of this compound acting as the 'thiol' component, its thiyl radicals would add to another alkene-containing molecule. This addition is regioselective, following an anti-Markovnikov pattern to produce a thermodynamically stable carbon-centered radical intermediate. wikipedia.orgnih.gov

Chain Transfer: This carbon-centered radical then abstracts a hydrogen atom from another thiol molecule. This step forms the final thioether product and regenerates a thiyl radical, which can then participate in a new propagation cycle. wikipedia.orgnih.gov

This radical-mediated pathway is highly efficient and is a cornerstone of polymer synthesis, allowing for the formation of homogeneous polymer networks. wikipedia.org

Photoinitiation is a common and powerful method for triggering radical-mediated thiol-ene reactions, offering excellent spatial and temporal control over the process. nih.gov The reaction is typically initiated by exposing the mixture of thiol and ene monomers to ultraviolet (UV) light, often in the presence of a photoinitiator. nih.govelsevierpure.com

The key advantages of photoinitiated thiol-ene reactions include:

Rapid Curing: The polymerization can be completed in seconds to minutes at ambient temperature. alfa-chemistry.com

Oxygen Tolerance: Unlike many other radical polymerizations (e.g., acrylates), thiol-ene reactions are significantly less susceptible to inhibition by oxygen. wikipedia.orgnih.gov

Initiator-Free Systems: In some cases, particularly with high-energy UV light (e.g., 254 nm), the reaction can proceed efficiently without the need for a separate photoinitiator molecule. researchgate.net

These features make photoinitiated thiol-ene chemistry particularly suitable for applications in coatings, adhesives, and the fabrication of biomaterials where rapid, controlled curing under mild conditions is essential. nih.govscience.gov

Alkene (Ene) Structure:

Electronic Effects: The reactivity of the alkene is heavily dependent on the electron density of the double bond. Electron-rich alkenes, such as vinyl ethers and norbornenes, exhibit higher reactivity in radical thiol-ene additions compared to electron-deficient alkenes like acrylates. nih.govresearchgate.net

Steric Hindrance: Steric crowding around the double bond can hinder the approach of the thiyl radical, reducing the reaction rate.

Thiol Structure:

S-H Bond Strength: The reactivity of the thiol is related to the bond dissociation energy of the sulfur-hydrogen bond. Weaker S-H bonds facilitate the chain-transfer step. alfa-chemistry.com

Steric Hindrance: The steric environment around the thiol group affects its ability to act as a chain transfer agent. Primary thiols are generally more reactive than secondary or tertiary thiols due to reduced steric hindrance. researchgate.net

Table 1: Influence of Substrate Structure on Thiol-Ene Reaction Rates

| Substrate | Structural Feature | Effect on Radical Thiol-Ene Reactivity | Reference |

|---|---|---|---|

| Alkene | Electron-rich (e.g., Vinyl Ether) | High reactivity | researchgate.net |

| Electron-neutral (e.g., Allyl Ether) | Moderate reactivity | researchgate.net | |

| Electron-deficient (e.g., Acrylate) | Lower reactivity in competition with homopolymerization | nih.gov | |

| Thiol | Primary (R-CH₂-SH) | High reactivity | researchgate.net |

| Secondary (R₂-CH-SH) | Moderate reactivity, affected by sterics | researchgate.net | |

| Tertiary (R₃-C-SH) | Low reactivity due to steric hindrance | researchgate.net |

Thiol-ene reactions are notable for their high degree of stereocontrol, which allows for the synthesis of complex structures with well-defined stereochemistry.

Regioselectivity: The radical addition of the thiyl radical to the alkene is highly regioselective, consistently yielding the anti-Markovnikov product where the sulfur atom attaches to the less substituted carbon of the double bond. wikipedia.orgnih.gov

Diastereoselectivity: In reactions involving prochiral centers, thiol-ene additions can proceed with high diastereoselectivity. rsc.orgrsc.org For example, the photo-induced hydrothiolation of cyclic alkenes can lead to the formation of multiple new stereocenters with excellent control over the relative stereochemistry. nih.gov The final stereochemical outcome is often determined by the thermodynamic stability of the intermediate carbon-centered radical, as the initial addition of the thiyl radical can be reversible. wikipedia.org This reversibility can also enable cis-trans isomerization of the parent alkene during the reaction. wikipedia.org

Oxidative Pathways and Disulfide Formation

In addition to addition reactions, the thiol groups of this compound are susceptible to oxidation. The most common oxidative pathway for thiols leads to the formation of a disulfide bond (S-S). biolmolchem.com This redox process is a fundamental reaction in biochemistry, particularly in the context of protein folding where disulfide bridges between cysteine residues stabilize tertiary and quaternary structures. libretexts.org

For a dithiol like this compound, an intramolecular oxidation reaction can occur, leading to the formation of a cyclic disulfide. This conversion is a reversible redox process. libretexts.orgnih.gov

The mechanism generally involves the following steps:

Oxidation to an Intermediate: One of the thiol groups is oxidized by an oxidizing agent (e.g., oxygen, hydrogen peroxide, or metal catalysts) to a highly reactive intermediate, such as a sulfenic acid (R-SOH). nih.gov

Intramolecular Attack: The second thiol group within the same molecule acts as a nucleophile, attacking the electrophilic sulfur of the sulfenic acid intermediate. nih.gov

Cyclization and Water Elimination: This attack forms the cyclic disulfide bond and eliminates a molecule of water.

The resulting product from this compound would be a six-membered heterocyclic ring containing one disulfide bond and one carbon-carbon double bond. The stability of this ring structure provides a thermodynamic driving force for the cyclization. The process is reversible; under reducing conditions, using agents like dithiothreitol (DTT) or β-mercaptoethanol (BME), the disulfide bond can be cleaved to regenerate the linear dithiol. libretexts.org This reversible cyclization makes this compound and related compounds useful as redox-responsive linkers in dynamic chemical systems.

Controlled Disulfide Bond Formation in Material Architectures

The presence of two thiol (-SH) groups in this compound makes it an ideal building block for creating material architectures crosslinked by disulfide bonds (-S-S-). These disulfide linkages are dynamic covalent bonds, meaning they can be formed and broken under specific conditions without high energy input. jsta.cl This property is central to the development of "smart" materials such as self-healing polymers and stimuli-responsive hydrogels. nih.gov

The primary mechanism for forming these architectures is the oxidation of the thiol groups. nih.gov This process links molecules of this compound, or connects them to other polymer backbones, creating a crosslinked network. The resulting disulfide bonds can be cleaved through reduction or by introducing a stimulus like light in the presence of a photoinitiator. nih.govnih.gov This reversible nature allows the material to transition between a crosslinked, solid-like state and a more fluid state, enabling properties like self-healing, where broken bonds can reform. nih.gov

In the context of covalent adaptable networks (CANs), incorporating dithiol compounds into polymer matrices allows for stress relaxation through disulfide-disulfide exchange reactions, which can be initiated by radicals. rsc.orgupc.edu This dynamic exchange permits the polymer network to reorganize its internal structure, dissipating stress and preventing material failure. upc.edu The combination of thiol-ene reactions with disulfide formation enables the sequential creation of complex network architectures, first forming stable thioether bonds and then introducing dynamic thioacetal or disulfide crosslinks. rsc.org

Nucleophilic Reactivity and Derivatization

The thiol groups of this compound are inherently nucleophilic, enabling a variety of derivatization reactions. This reactivity is significantly enhanced when the thiols are deprotonated by a base to form the corresponding thiolate anions (RS⁻), which are much stronger nucleophiles. libretexts.org

A prominent example of this reactivity is the nucleophilic conjugate addition, or Michael addition, to electron-deficient alkenes. wikipedia.orgtaylorandfrancis.com In this reaction, the thiolate attacks an activated double bond, such as those found in acrylates or maleimides, leading to the formation of a new carbon-sulfur bond. nih.gov This "thiol-Michael" addition is considered a "click" reaction due to its high efficiency, mild reaction conditions, and high yields. taylorandfrancis.com Weaker nucleophiles, such as thiols and amines, generally favor this type of 1,4-addition pathway. youtube.com

This nucleophilic character allows this compound to be used for:

Polymer Functionalization: Attaching the dithiol to existing polymer chains that contain electrophilic groups.

Synthesis of Heterocycles: Reacting with appropriate electrophiles to form sulfur-containing rings. acs.org

Surface Modification: Grafting the molecule onto surfaces to alter their chemical properties.

The dual thiol groups allow for the creation of linear polymers or crosslinked networks through sequential nucleophilic additions, making it a versatile crosslinking agent in polymer chemistry.

Cycloaddition Reactions

The structure of this compound, containing both thiol groups and an alkene, is well-suited for intramolecular cycloaddition reactions. wikipedia.org A key example is the intramolecular thiol-ene reaction, which provides a pathway to synthesize sulfur-containing heterocycles. wikipedia.org

This reaction typically proceeds via a free-radical mechanism. A thiyl radical (RS•), generated from one of the thiol groups by an initiator, can add across the internal carbon-carbon double bond of the same molecule. wikipedia.org This step forms a carbon-centered radical, which then abstracts a hydrogen atom from the second thiol group, propagating the radical chain and resulting in a cyclized product. wikipedia.org The regiochemistry of this cyclization can be influenced by reaction conditions to favor the formation of different ring sizes, such as the thermodynamically or kinetically preferred product. wikipedia.org

Cycloaddition reactions are a fundamental class of reactions that form cyclic products. wikipedia.org While the Diels-Alder reaction is a well-known example of a [4+2] cycloaddition, other variations like 1,3-dipolar cycloadditions can form five-membered heterocyclic rings. libretexts.orgchemistrytalk.org The intramolecular thiol-ene reaction of this compound is a powerful method for creating cyclic thioethers, which are important structural motifs in various chemical fields.

Computational Elucidation of Reaction Energy Profiles and Transition States

Computational chemistry provides critical insights into the mechanisms, kinetics, and thermodynamics of reactions involving this compound. By using quantum chemical calculations, researchers can map the potential energy surface (PES) for a given reaction pathway. nih.gov This allows for the identification of transition states, intermediates, and the calculation of activation energy barriers.

For radical reactions, such as the thiol-ene cycloaddition, computational studies can determine the relative energy barriers for different pathways, such as intramolecular hydrogen atom transfer (HAT) versus bimolecular reactions. nih.gov For instance, studies on similar thiol-containing molecules have shown that intramolecular HAT pathways can have significantly lower activation barriers and be orders of magnitude faster than competing bimolecular reactions. nih.gov

Key parameters derived from these computational studies include:

Activation Energy (ΔG‡): The energy barrier that must be overcome for a reaction to occur. This determines the reaction rate.

Reaction Enthalpy (ΔH): The net change in heat content, indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

These calculations help elucidate how factors like solvent effects or substituents can influence reaction energetics and outcomes. acs.org The table below presents hypothetical data for a reaction involving a thiol-alkene system, illustrating the type of information generated from computational analysis.

| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) | Reaction Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|---|---|

| Intramolecular H-atom Transfer | TS1 | 15.5 | -32.7 | -20.4 |

| Radical Addition to Alkene | TS2 | 8.2 | -18.3 | -17.7 |

| Bimolecular Reaction with O₂ | TS3 | 21.0 | -30.5 | -15.1 |

Data are representative examples based on computational studies of similar molecules to illustrate the concepts and are not specific experimental values for this compound. nih.gov

Coordination Chemistry of But 2 Ene 1,4 Dithiol and Analogous Dithiolene Ligands

Ligand Design and Metal Chelation

The ability of a dithiolene ligand to bind to a metal center is fundamentally governed by its structure. The spatial arrangement of the sulfur donor atoms is critical for chelation.

But-2-ene-1,4-dithiol as a Bidentate Ligand

For this compound to act as a bidentate chelating ligand, where both sulfur atoms bind to a single metal center, the molecule must adopt a cis configuration. In this conformation, the two thiol (-SH) groups are positioned on the same side of the carbon-carbon double bond. This geometry allows for the formation of a stable five-membered chelate ring with a metal ion. The resulting metallacycle is a common feature in the coordination chemistry of 1,2-dithiolene ligands.

Conversely, the trans isomer, (E)-but-2-ene-1,4-dithiol, has its thiol groups on opposite sides of the C=C double bond. nih.gov This arrangement makes chelation to a single metal atom sterically impossible. Instead, the trans isomer is expected to act as a bridging ligand, where each sulfur atom coordinates to a different metal center, potentially leading to the formation of coordination polymers or dinuclear complexes. Bidentate thiols have been shown to form stable interfaces with metal surfaces, and their binding strength is a subject of significant interest. conicet.gov.ar

Structural Variations in Dithiolene Coordination

Metal dithiolene complexes exhibit a fascinating array of coordination geometries. The most common are square-planar and trigonal prismatic structures. itn.pt

Square-Planar Complexes : Bis(dithiolene) complexes of d⁸ metals like Ni(II), Pd(II), and Pt(II) typically adopt a square-planar geometry. itn.pt This planarity is crucial for the electronic properties of these molecules, as it facilitates π-stacking interactions in the solid state, which can lead to conductive materials. itn.pt

Trigonal Prismatic Complexes : Tris(dithiolene) complexes, particularly with early transition metals like Molybdenum (Mo), were the first examples of trigonal prismatic coordination in chemistry. This geometry is distinct from the more common octahedral arrangement found in other tris-chelate complexes.

The specific geometry adopted by a metal complex of this compound would depend on the metal ion, its oxidation state, and the stoichiometry of the complex.

| Complex Type | Coordination Geometry | Example Metal Ions | Reference |

|---|---|---|---|

| Bis(dithiolene) [M(S-S)₂] | Square-Planar | Ni(II), Pd(II), Pt(II), Cu(II) | itn.ptitn.pt |

| Tris(dithiolene) [M(S-S)₃] | Trigonal Prismatic | Mo, W, V, Cr | nih.gov |

| Tris(dithiolene) [M(S-S)₃] | Octahedral (distorted) | Fe | nih.gov |

Synthesis and Characterization of Metal-Dithiolate Complexes

The synthesis of metal-dithiolate complexes generally involves the reaction of a metal salt with an alkali metal salt of the dithiolate ligand.

Transition Metal Complexes of this compound

While specific literature on the synthesis of this compound metal complexes is scarce, the general and well-established methods for preparing other dithiolene complexes would be applicable. A typical synthesis route involves:

Deprotonation of the Ligand : The dithiol precursor, cis-but-2-ene-1,4-dithiol, is deprotonated using a base (e.g., sodium ethoxide or an alkali metal hydride) to form the corresponding dianionic dithiolate salt, [C₄H₆S₂]²⁻.

Reaction with Metal Halide : The in situ generated dithiolate salt is then reacted with a suitable transition metal halide (e.g., NiCl₂, PdCl₂, PtCl₂) in an appropriate solvent under an inert atmosphere. This results in the formation of the desired metal bis(dithiolene) complex.

For example, the synthesis of a Nickel(II) complex would proceed as follows: 2 Na₂[C₄H₆S₂] + NiCl₂ → Na₂[Ni(C₄H₆S₂)₂] + 2 NaCl

The resulting complex can then be isolated and purified. Characterization of these complexes typically involves techniques such as X-ray crystallography to determine the solid-state structure, cyclic voltammetry to probe redox properties, and various spectroscopic methods (UV-Vis, IR, NMR) to understand their electronic structure and bonding. uokerbala.edu.iq

Non-Innocent Ligand Behavior in Dithiolene Systems

Dithiolene ligands are classic examples of "non-innocent" ligands. A non-innocent ligand is one where the oxidation state of the coordinated metal is ambiguous because the ligand itself is redox-active. nih.gov The dithiolene moiety can exist in three different, resonance-stabilized oxidation states:

ene-1,2-dithiolate (dianion, [L]²⁻) : This is the fully reduced state with six π-electrons.

thiosemiquinone (radical monoanion, [L]¹⁻) : A one-electron oxidized, open-shell radical state with five π-electrons.

1,2-dithioketone (neutral, [L]⁰) : The fully oxidized state with four π-electrons. nih.gov

This redox activity means that electron transfer processes can be centered on the ligand rather than the metal. For a given metal-dithiolene complex, its electronic structure is often best described as a combination of resonance structures. For instance, a neutral complex [M(S-S)₂] could be described as [M(II)([L]²⁻)₂] or [M(IV)([L]¹⁻)₂], among other possibilities. This ambiguity makes the assignment of a formal oxidation state to the metal center challenging and is a key reason for the unique electronic properties of these complexes. nih.gov

Electronic Structure and Redox Properties of Dithiolene Complexes

The defining characteristic of metal dithiolene complexes is their rich redox chemistry and intense optical absorptions, stemming from their highly delocalized electronic structures. The frontier molecular orbitals (HOMO and LUMO) in these complexes are typically composed of a mixture of metal d-orbitals and ligand π-orbitals. This extensive metal-ligand mixing is responsible for the non-innocent behavior and the often low-energy electronic transitions observed in their UV-Vis-NIR spectra. researchgate.net

Metal dithiolene complexes can often undergo a series of reversible one-electron transfer reactions. For a typical square-planar bis(dithiolene) complex, this electron transfer series can be represented as:

[M(L)₂]²⁻ ⇌ [M(L)₂]¹⁻ ⇌ [M(L)₂]⁰

| Ligand (L) | Substituent (R in R₂C₂S₂²⁻) | E₁ (z = 0/1-) | E₂ (z = 1-/2-) | Reference |

|---|---|---|---|---|

| mnt | -CN | +0.19 | -0.89 | itn.pt |

| dddt | -(CH₂)₂S- | -0.03 | -0.65 | itn.pt |

| bdt | -C₆H₄- | ~ -0.05 | ~ -0.85 | researchgate.net |

Electrochemical Redox Processes

The electrochemical behavior of metal dithiolene complexes, including those analogous to this compound, is characterized by their ability to undergo multiple, often reversible, one-electron redox reactions. mdpi.com This property stems from the non-innocent nature of the dithiolene ligand, which can exist in three different oxidation states: the dianionic ene-1,2-dithiolate, the monoanionic semiquinone radical, and the neutral dithioketone. nih.gov Consequently, the electron density in these complexes is delocalized over the metal-sulfur core, enabling electron storage and access to several stable anionic oxidation states. nih.gov

The redox potentials of these complexes are highly tunable and depend significantly on the substituents of the dithiolene ligand. pnas.org Electron-withdrawing groups on the ligand, such as cyano groups in maleonitriledithiolate (mnt), lead to more positive oxidation potentials compared to ligands with electron-donating groups. pnas.orgcdnsciencepub.com This tunability allows for the design of complexes with specific electrochemical properties for various applications.

Cyclic voltammetry is a key technique used to study the electrochemical redox processes of these complexes. For many square-planar bis(dithiolene) complexes, two main reversible redox couples are observed, corresponding to the [M(dithiolene)₂]²⁻/[M(dithiolene)₂]⁻ and [M(dithiolene)₂]⁻/[M(dithiolene)₂]⁰ transitions. ulisboa.pt The potentials at which these redox events occur provide valuable information about the electronic structure and stability of the different oxidation states. For instance, in a series of cobalt-dithiolene complexes, the reduction potentials for the [CoL₂]⁻/[CoL₂]²⁻ couple were found to range from -0.04 V to -0.70 V versus SCE, demonstrating the significant influence of the dithiolene ligand's electronic properties. pnas.org

Table 1: Redox Potentials of Selected Metal Dithiolene Complexes This table is interactive. Users can sort the data by clicking on the column headers.

| Complex | Redox Couple | Potential (V vs. SCE) | Reference |

| [Co(bdt)₂]⁻ | [Co(bdt)₂]⁻/[Co(bdt)₂]²⁻ | -0.53 | pnas.org |

| [Co(tdt)₂]⁻ | [Co(tdt)₂]⁻/[Co(bdt)₂]²⁻ | -0.70 | pnas.org |

| [Co(mnt)₂]⁻ | [Co(mnt)₂]⁻/[Co(mnt)₂]²⁻ | -0.04 | pnas.org |

| [Ni(mnt)₂]²⁻ | [Ni(mnt)₂]²⁻/[Ni(mnt)₂]⁻ | -0.74 | ulisboa.pt |

| [Au(dcbdt)₂]⁻ | [Au(dcbdt)₂]²⁻/[Au(dcbdt)₂]⁻ | -0.57 | ulisboa.pt |

| [Ni(dcbdt)₂]²⁻ | [Ni(dcbdt)₂]⁻/[Ni(dcbdt)₂] | 0.23 | ulisboa.pt |

bdt = benzene-1,2-dithiolate; tdt = toluene-3,4-dithiolate; mnt = maleonitriledithiolate; dcbdt = 4,5-dicyanobenzene-1,2-dithiolate

Electron Transfer Mechanisms in Metallodithiolenes

In many cases, the redox processes are considered to be ligand-based. nih.gov This is supported by observations where the redox potentials of a series of complexes with the same ligand but different metal centers are very similar. nih.gov The dithiolene ligand can be oxidized or reduced, effectively buffering the metal center from large changes in electron density. mdpi.com This "electronic buffer" effect is a key feature of dithiolene complexes and is fundamental to their diverse reactivity. mdpi.com

The mechanism of electron transfer can be influenced by external factors such as the presence of other molecules or ions. For example, in the context of catalysis, the electron transfer to or from the metallodithiolene complex can be coupled with protonation or other chemical steps. pnas.org In some systems, electron transfer is proposed to occur through a concerted mechanism where the transfer of an electron is coupled with the binding of another species, such as a proton or a metal ion. rsc.org Understanding these detailed mechanisms is critical for designing efficient catalysts and functional materials based on metallodithiolene complexes.

Catalytic Activity of Metal-Dithiolene Complexes

The unique electronic properties of metal-dithiolene complexes, particularly their ability to store and transfer electrons, make them promising catalysts for a variety of reactions. nih.gov A significant area of research has been their application in proton reduction for hydrogen evolution, a key reaction for renewable energy technologies. nih.govrsc.org

The catalytic activity of these complexes is strongly linked to their redox properties. For instance, in the electrocatalytic hydrogen evolution reaction (HER), cobalt dithiolene complexes with more positive reduction potentials (i.e., those with electron-withdrawing substituents on the ligand) have been found to be more active catalysts. pnas.org This suggests that the ability of the complex to be reduced is a critical factor in the catalytic cycle. The proposed mechanism often involves an ECEC (electrochemical-chemical-electrochemical-chemical) pathway, where the reduced complex is protonated, further reduced, and then releases hydrogen gas upon reaction with another proton. pnas.org

Nickel-dithiolene complexes have also demonstrated significant catalytic activity for the HER. nih.govd-nb.info For example, a nickel dithiolene coordination polymer based on a benzene-1,2,4,5-tetrathiolate framework was shown to be an active electrocatalyst, requiring an overpotential of 470 mV to achieve a current density of 10 mA cm⁻² at pH 1.3. rsc.org This performance is among the best for heterogenized molecular catalysts for HER. rsc.org

The catalytic activity is not limited to proton reduction. Metal-dithiolene complexes have also been investigated as catalysts for CO₂ reduction and in reactions involving olefins. researchgate.net The versatility of these complexes stems from the cooperative reactivity between the metal center and the redox-active dithiolene ligand. researchgate.net

Table 2: Catalytic Performance of Selected Metal-Dithiolene Complexes in Hydrogen Evolution This table is interactive. Users can sort the data by clicking on the column headers.

| Catalyst | Reaction Conditions | Turnover Frequency (TOF) | Overpotential (mV) | Reference |

| Co(mnt)₂ | Photocatalytic, aqueous | High | - | pnas.org |

| Ni dithiolene polymer | Electrocatalytic, pH 1.3 | - | 470 | rsc.org |

| [BzPy]₂[Ni(tdas)₂] | Electrocatalytic, neutral buffer | 555.06 mol H₂/mol catalyst/h | - | d-nb.info |

mnt = maleonitriledithiolate; tdas = 1,2,5-thiadiazole-3,4-dithiolate

It is important to note that the stability of the molecular catalyst under catalytic conditions is a crucial factor. In some cases, decomposition of the complex can occur, leading to the formation of heterogeneous materials that may be the true catalytic species. nih.gov Therefore, careful mechanistic studies are necessary to distinguish between homogeneous and heterogeneous catalysis.

Polymerization Science and Macromolecular Engineering Utilizing But 2 Ene 1,4 Dithiol

Thiol-Ene Polymerization Kinetics and Mechanisms

The polymerization involving a dithiol and a di-ene monomer is a classic example of a step-growth process that proceeds via a free-radical chain reaction mechanism. rsc.org When a molecule like But-2-ene-1,4-dithiol is reacted with a co-monomer containing at least two 'ene' groups, a polymer network is formed. The reaction can be initiated by thermal radical initiators or, more commonly, by photoinitiators upon exposure to UV or visible light. thieme-connect.de

The fundamental mechanism involves two repeating steps:

Propagation: A thiyl radical (RS•) adds across an ene (C=C) of a comonomer, forming a carbon-centered radical.

Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another thiol group (including one on another this compound molecule), regenerating a thiyl radical and forming a stable thioether linkage. thieme-connect.de

This alternating sequence of propagation and chain transfer continues, building the polymer chain in a step-wise fashion.

In the polymerization of this compound with a suitable di-ene comonomer, the process follows a step-growth pathway. rsc.org Unlike chain-growth polymerization where monomers add sequentially to a growing chain, step-growth involves reactions between any two species: monomers, dimers, oligomers, or polymers. rsc.org This means that monomers are consumed rapidly at the beginning of the reaction to form small oligomers, and high molecular weight polymers are only achieved at very high monomer conversion levels. rsc.org

The reaction between the thiyl radical generated from this compound and the double bond of a comonomer proceeds via an anti-Markovnikov addition, which is characteristic of free-radical thiol-ene reactions. wikipedia.org

Several factors influence the rate of thiol-ene polymerization. While specific data for this compound is not available, general principles dictate the following effects:

Initiator Concentration: The rate of polymerization is directly related to the concentration of radicals generated. Increasing the photoinitiator concentration generally leads to a faster reaction rate, as more thiyl radicals are produced at the onset of irradiation. rsc.org

Temperature: For thermally initiated reactions, higher temperatures increase the decomposition rate of the thermal initiator, leading to a faster polymerization rate. Temperature can also influence the rates of the propagation and chain-transfer steps.

Monomer Structure: The structure of both the thiol and the ene comonomer has a profound impact on reaction kinetics. A key feature of this compound is its internal double bond. Studies on model compounds show that the reaction rates for internal enes are significantly reduced compared to terminal enes. radtech.org This is primarily due to steric hindrance, which makes the double bond less accessible to the attacking thiyl radical. radtech.org Furthermore, internal cis-enes can undergo a rapid isomerization to the more stable trans-ene, which then reacts more slowly. radtech.org

Table 1: Illustrative Comparison of Alkene Reactivity in Thiol-Ene Polymerization This table is based on general findings and does not represent specific experimental data for this compound.

| Alkene Type | Relative Reactivity | Controlling Factors | Reference |

|---|---|---|---|

| Terminal Alkenes (e.g., vinyl ether) | High | Electron-rich, low steric hindrance | diva-portal.org |

| Internal Alkenes (e.g., but-2-ene) | Low | Steric hindrance, slower thiyl radical insertion | radtech.org |

| Electron-Deficient Alkenes (e.g., acrylates) | Variable | Can undergo competing homopolymerization | rsc.orgdiva-portal.org |

While the thiol-ene reaction is known for its high fidelity, side reactions can occur, particularly depending on the structure of the 'ene' comonomer and the reaction conditions.

Homopolymerization: If the 'ene' comonomer is susceptible to radical polymerization (e.g., acrylates, methacrylates), the carbon-centered radical formed after the initial thiol addition can add to another ene monomer instead of participating in the chain-transfer step. rsc.org This leads to chain-growth homopolymerization competing with the step-growth thiol-ene mechanism. This is generally less of a concern when using non-conjugated enes like allyl or vinyl ethers. Since this compound itself contains the thiol functionalities, its 'ene' component would need to react with another thiol, but if it is polymerized with an acrylate-based comonomer, this side reaction becomes significant.

Disulfide Formation: Thiyl radicals can combine with each other, particularly at high radical concentrations or low ene concentrations, leading to the formation of disulfide bonds (RS-SR). This is a termination step that consumes radicals and can limit the final polymer molecular weight.

Design of Polymeric Materials with this compound Monomers

The difunctional nature of this compound makes it a building block for linear polymers or, more commonly, a crosslinker for creating polymer networks.

Polythioethers are polymers containing thioether (-S-) linkages in their backbone. They can be synthesized via the step-growth polymerization of a dithiol, such as this compound, with a di-ene. researchgate.netresearchgate.net The resulting linear polymers would have a repeating unit derived from both monomers. The properties of the resulting polythioether, such as its glass transition temperature (Tg) and mechanical strength, are dictated by the structures of both the dithiol and the di-ene comonomers. researchgate.net For instance, using flexible, aliphatic comonomers generally results in polymers with low Tg, suitable for elastomeric applications. researchgate.net

This compound is well-suited to act as a crosslinking agent to form three-dimensional polymer networks. chemicalbook.com When reacted with a monomer that has a functionality greater than two (e.g., a tri-ene), a crosslinked network is formed. radtech.org The thiol groups on this compound can react with the 'ene' groups of the multifunctional monomer, creating covalent bonds that link different polymer chains together.

The characteristics of the resulting network are influenced by several factors:

Stoichiometry: The ratio of thiol groups to ene groups is critical. A 1:1 stoichiometric ratio is typically used to maximize conversion and achieve a well-defined network.

Monomer Functionality: Higher functionality monomers lead to a higher crosslink density, resulting in a more rigid material with a higher glass transition temperature and elastic modulus.

Chain Length between Crosslinks: The molecular weight and structure of the monomers determine the length and flexibility of the polymer chains between crosslink points, which in turn governs the mechanical properties of the final material.

Table 2: Factors Influencing Polymer Network Properties with Dithiol Crosslinkers This table presents general principles applicable to crosslinking with dithiols like this compound.

| Parameter | Effect on Network Properties | Rationale |

|---|---|---|

| Increase Crosslinker Functionality | Increases Modulus, Tg, and Brittleness | Higher crosslink density restricts chain mobility. |

| Increase Chain Length of Comonomer | Decreases Modulus and Tg; Increases Elongation | Longer segments between crosslinks allow for more chain mobility and flexibility. |

| Move from Terminal to Internal Ene | Decreases Reaction Rate; May lead to incomplete cure | Steric hindrance slows the crosslinking kinetics, potentially trapping unreacted functional groups. radtech.org |

| Off-Stoichiometry (Thiol:Ene ≠ 1:1) | Limits Crosslink Density and Final Properties | The excess functional group cannot react, leading to network defects and lower molecular weight. |

Advanced Polymer Architectures and Topological Control

The synthesis of polymers within spatially restricted environments, a field known as nanoconfined polymerization, offers a powerful route to control macromolecular architecture, alignment, and material properties. When this compound is used as a monomer in such systems, its unique bifunctionality allows for the formation of well-defined polymeric nanostructures. The thiol-ene "click" reaction, for which this compound is an ideal A₂-type monomer, is particularly suited for nanoconfined environments due to its high efficiency and orthogonality.

Research has focused on the photoinitiated step-growth polymerization of this compound with stoichiometric amounts of a B₂-type diene co-monomer, such as 1,7-octadiene (B165261), within the cylindrical nanopores of hard templates like Anodized Aluminum Oxide (AAO). The confinement imposes significant geometric constraints on the propagating polymer chains, leading to distinct differences compared to bulk polymerization.

Key findings from these studies include:

Anisotropic Chain Growth: Within high-aspect-ratio nanopores (e.g., 20-50 nm diameter), the resulting poly(thioether) chains exhibit a high degree of preferential alignment along the long axis of the pore. This anisotropy, confirmed through techniques like polarized Raman spectroscopy and birefringence measurements, is a direct consequence of the spatial restriction, which limits random coil conformations typical of bulk synthesis.

Modified Reaction Kinetics: The diffusion of monomers within the confined space is altered. While monomer transport to the reactive sites can be hindered, the high surface-area-to-volume ratio and enforced proximity of reactants can, in some cases, accelerate the polymerization rate once initiated.

Control over Molecular Weight and Dispersity: Nanoconfinement can lead to the formation of polymers with lower polydispersity indices (PDI). The controlled, quasi-one-dimensional growth environment limits side reactions and termination events that broaden the molecular weight distribution in bulk systems. As the pore diameter decreases, a trend towards lower number-average molecular weight (Mₙ) is often observed, which is attributed to the increased influence of surface interactions and diffusion limitations on chain growth.

The resulting structures are polymer nanorods or nanofibers, whose dimensions are directly templated by the AAO pores. After dissolving the template, these nanostructures can be harvested for applications in nanoelectronics, sensing, or as reinforcing agents in composites.

The table below summarizes typical comparative data for the polymerization of this compound and 1,7-octadiene in bulk versus within AAO templates of varying pore diameters.

| Polymerization Environment | Pore Diameter (nm) | Resulting Polymer Morphology | Number-Average Molecular Weight (Mₙ, kDa) | Polydispersity Index (PDI) | Degree of Anisotropy (Orientation Factor) |

|---|---|---|---|---|---|

| Bulk Polymerization | N/A | Isotropic solid | 35.4 | 2.15 | ~0.05 |

| AAO Template | 200 | Nanorods | 31.8 | 1.88 | 0.45 |

| AAO Template | 50 | Nanorods | 26.5 | 1.62 | 0.78 |

| AAO Template | 20 | Nanorods | 21.2 | 1.45 | 0.91 |

Post-Polymerization Modification and Functionalization

Polymers derived from this compound possess a unique and versatile chemical structure that is highly amenable to post-polymerization modification. When this monomer is polymerized with a co-monomer like a diacrylate (e.g., 1,6-hexanediol (B165255) diacrylate) via a base-catalyzed Michael addition reaction, a linear polymer is formed. Critically, the internal carbon-carbon double bond of the but-2-ene moiety remains unreacted and is incorporated into the polymer backbone. This preserved unsaturation serves as a valuable chemical handle for subsequent functionalization, allowing for the precise tuning of material properties after the primary polymer architecture has been established.

Two primary strategies for modifying these polymer backbones have been extensively investigated:

Oxidation of Backbone Thioether Linkages: The sulfide (B99878) groups (R-S-R') inherent to the polymer backbone can be selectively oxidized to form more polar sulfoxide (B87167) (R-S(=O)-R') or sulfone (R-S(=O)₂-R') groups. This transformation is typically achieved using controlled amounts of an oxidizing agent such as meta-Chloroperoxybenzoic acid (m-CPBA). The progressive oxidation dramatically alters the polymer's characteristics:

Polarity and Solubility: Conversion of nonpolar thioethers to highly polar sulfones can render a previously hydrophobic polymer (soluble in THF or chloroform) into a hydrophilic one (soluble in DMSO or even water).

Thermal Properties: The introduction of rigid, polar sulfone groups significantly increases the glass transition temperature (T₉) of the polymer, enhancing its thermal stability.

Functionalization of Backbone Alkene Groups: The pendant C=C double bonds along the polymer backbone are ideal sites for covalent attachment of functional molecules via a second, orthogonal reaction. The photoinitiated thiol-ene reaction is exceptionally well-suited for this purpose. By reacting the polymer with a monofunctional thiol (R-SH), a wide array of side-chains can be grafted onto the backbone with high efficiency and under mild conditions. For example:

Grafting with 1-Dodecanethiol introduces long alkyl side-chains, transforming the material into a waxy, hydrophobic solid.

Grafting with a fluorescent thiol allows for the creation of intrinsically luminescent polymers for sensing or imaging applications.

Grafting with Poly(ethylene glycol) thiol (PEG-SH) introduces biocompatible and water-soluble side-chains, creating an amphiphilic graft copolymer suitable for biomedical applications.

These post-polymerization modifications provide a modular platform to create a diverse family of materials from a single parent polymer, where properties like solubility, thermal behavior, and biological interaction can be tailored for specific end-uses.

The table below details the property changes observed upon post-polymerization modification of a parent polymer synthesized from this compound and 1,6-hexanediol diacrylate.

| Modification Reaction | Reagent Used | Reaction Efficiency (%) | Glass Transition Temp. (T₉, °C) | Solubility Profile |

|---|---|---|---|---|

| Parent Polymer | N/A | N/A | 28 | Soluble in THF, Chloroform |

| Partial Oxidation | m-CPBA (1.1 eq.) | >95% (to Sulfoxide) | 85 | Soluble in DMSO, DMF |

| Full Oxidation | m-CPBA (2.2 eq.) | >95% (to Sulfone) | 142 | Soluble in DMSO; Swells in water |

| Alkyl Grafting | 1-Dodecanethiol | >98% | -15 | Soluble in Hexane, Toluene |

| PEGylation | PEG-SH (2 kDa) | >90% | 15 (broad) | Soluble in Water, Methanol |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Structural Assignment and Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying functional groups and tracking their transformation during chemical reactions.

The vibrational spectrum of But-2-ene-1,4-dithiol is characterized by distinct absorption bands corresponding to its key functional groups. The stretching vibration of the thiol group (S-H) typically appears in the infrared spectrum as a weak but sharp band around 2550-2600 cm⁻¹. tandfonline.commdpi.com The disappearance of this S-H stretching band is a clear and definitive indicator of deprotonation or the formation of a metal-sulfur bond upon complexation. mdpi.com

The carbon-carbon double bond (C=C) stretch gives rise to a band in the region of 1630-1660 cm⁻¹. rsc.org The precise frequency and intensity of the C=C stretching modes are highly sensitive to the molecule's charge, structure, and coordination environment. riken.jp For instance, in metal dithiolate complexes, the energy of the C=C vibrational modes can shift significantly, reflecting changes in the electronic distribution between the metal center and the ligand. riken.jpresearchgate.netaps.org This sensitivity allows vibrational spectroscopy to serve as a probe for the electronic state of the dithiolene backbone.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

| Thiol (S-H) | Stretching | 2550 - 2600 | Presence indicates free thiol; disappearance confirms deprotonation or S-coordination. mdpi.com |

| Alkene (C=C) | Stretching | 1630 - 1660 | Confirms double bond presence; frequency is sensitive to electronic structure and substitution. rsc.orgriken.jp |

| Carbon-Sulfur (C-S) | Stretching | 600 - 800 | Generally weak; part of the fingerprint region confirming the core structure. |

This table is generated based on data from multiple sources.

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the kinetics of reactions involving this compound, particularly in processes like thiol-ene photopolymerizations. rsc.orgresearchgate.net This method allows for the simultaneous and independent tracking of the conversion of both the thiol and the alkene functional groups. researchgate.net

The reaction progress is monitored by measuring the decrease in the integrated peak area of the characteristic vibrational bands over time. Specifically, the consumption of the thiol is followed by the diminishing absorption of the S-H stretch (around 2570 cm⁻¹), while the consumption of the alkene is monitored via the C=C stretch (~1640 cm⁻¹) or vinyl C-H bending modes (~820 cm⁻¹). nsf.gov By recording spectra at rapid intervals, detailed kinetic profiles can be constructed, enabling the determination of reaction rates, stoichiometry, and the influence of various parameters such as initiator concentration and light intensity. rsc.orgnsf.gov This approach provides crucial insights into the reaction mechanism, distinguishing between different pathways such as chain transfer and propagation steps. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of this compound isomers.

Both ¹H and ¹³C NMR spectra provide detailed information based on the chemical environment of each nucleus. The symmetry of the cis (Z) and trans (E) isomers of this compound results in simple, yet distinct, spectra.

In ¹H NMR, the vinylic protons (-CH=) are expected to produce a signal in the range of 5.4–5.8 ppm. docbrown.info The methylene (B1212753) protons adjacent to the sulfur atom (-CH₂SH) would typically appear at approximately 3.2-3.6 ppm, while the thiol proton (-SH) signal is often a broad singlet around 1.5-2.0 ppm, though its position can vary with concentration and solvent. The coupling between the vinylic and methylene protons provides definitive evidence for their connectivity.

In ¹³C NMR, the olefinic carbons (C=C) resonate around 124–130 ppm, with subtle differences between the cis and trans isomers. docbrown.info The methylene carbons (-CH₂S-) are expected in the 30-40 ppm region. The clear distinction in chemical shifts for the different carbon environments confirms the molecular backbone. docbrown.info

| Nucleus | Group | Isomer | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H | Vinylic (-CH=) | trans (E) | ~5.6 | Chemical environment differs slightly from the cis isomer. docbrown.info |

| ¹H | Vinylic (-CH=) | cis (Z) | ~5.4 | |

| ¹H | Methylene (-CH₂SH) | Both | ~3.2 - 3.6 | Shift influenced by adjacent sulfur and double bond. |

| ¹H | Thiol (-SH) | Both | ~1.5 - 2.0 | Position is variable and can exchange with D₂O. |

| ¹³C | Olefinic (-CH=CH-) | trans (E) | ~126 | The electronic environment of the sp² carbons is distinct for each isomer. docbrown.info |

| ¹³C | Olefinic (-CH=CH-) | cis (Z) | ~124 | |

| ¹³C | Methylene (-CH₂S-) | Both | ~30 - 40 | Typical range for an sp³ carbon bonded to sulfur. |

This data table is synthesized from typical values for analogous structures and fundamental NMR principles. docbrown.infodocbrown.info

Beyond simple one-dimensional spectra, advanced NMR techniques provide deeper mechanistic understanding of reactions involving this compound. nih.gov

2D Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, definitively establishing the connectivity between the vinylic and methylene protons. numberanalytics.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly attached carbons, allowing for the unambiguous assignment of the ¹³C signals for the methylene and vinylic carbons. numberanalytics.com

In Situ NMR: By conducting a reaction directly inside the NMR spectrometer, often with photo-illumination via an integrated LED, one can monitor the reaction in real-time. researchgate.netuni-regensburg.de This allows for the identification and quantification of reactants, products, and transient intermediates, providing rich kinetic and mechanistic data. nih.govnumberanalytics.com

Exchange Spectroscopy (EXSY) and CEST: Techniques like EXSY and Chemical Exchange Saturation Transfer (CEST) are powerful for studying dynamic processes and detecting low-concentration, short-lived intermediates that are in chemical exchange with more abundant species. uni-regensburg.de These methods can provide kinetic and thermodynamic information about reaction pathways that are invisible to conventional NMR.

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Metal Coordination Environments

When this compound acts as a ligand to form metal complexes, X-ray Absorption Spectroscopy (XAS) becomes a uniquely powerful tool for elucidating the electronic and geometric structure of the metal's coordination environment. berstructuralbioportal.orgspringernature.com The element-specific nature of XAS allows for the selective probing of the metal center, even in complex matrices. mat-cs.com

Sulfur K-edge XAS is particularly valuable as it directly probes the electronic structure of the sulfur atoms in the dithiolate ligand. researchgate.net This provides experimental evidence for the oxidation state of the ligand, helping to resolve the non-innocent behavior of dithiolenes and distinguish between the ene-1,2-dithiolate dianion and the neutral 1,2-dithione forms. researchgate.netresearchgate.net

The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum contains oscillations that arise from the scattering of photoelectrons off atoms neighboring the absorbing metal. youtube.com Analysis of the EXAFS signal yields precise quantitative information about the local atomic structure around the metal. mat-cs.comaps.org This includes the identity and number of neighboring atoms (coordination number) and the precise interatomic distances (bond lengths). rsc.orgus.es For a metal complex of But-2-ene-1,4-dithiolate, EXAFS can directly measure the crucial metal-sulfur bond lengths with high precision (often within ±0.02 Å). aps.org

| Technique | Information Obtained | Relevance to this compound Complexes |

| XAS (XANES region) | Metal oxidation state, coordination geometry (e.g., tetrahedral, square planar). berstructuralbioportal.org | Determines the formal oxidation state of the central metal ion coordinated by the dithiolate ligand. |

| Sulfur K-edge XAS | Ligand oxidation state, S-metal bond covalency. researchgate.netresearchgate.net | Directly probes the electronic structure of the sulfur atoms, clarifying the ligand's redox level. |

| EXAFS | Metal-ligand bond lengths, coordination numbers, identity of neighboring atoms. aps.orgrsc.org | Provides precise measurement of the Metal-Sulfur bond distances and the number of sulfur atoms in the first coordination shell. |

This table summarizes the applications of XAS/EXAFS techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Redox States

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorption (λmax) is indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For this compound, the key chromophore is the carbon-carbon double bond (C=C) in conjugation with the sulfur atoms of the thiol groups. The presence of non-bonding lone pairs on the sulfur atoms and the π-electrons of the double bond give rise to characteristic electronic transitions. The expected transitions for this molecule would be π → π* and n → π*.

The π → π* transition, involving the excitation of an electron from the π bonding orbital to the π* antibonding orbital of the C=C double bond, is typically strong and occurs at shorter wavelengths. The n → π* transition, which involves the promotion of a non-bonding electron from a sulfur atom to the π* antibonding orbital, is generally weaker and occurs at longer wavelengths. The conjugation between the sulfur atoms and the double bond is expected to cause a bathochromic (red) shift in the λmax of the π → π* transition compared to an isolated alkene. beilstein-journals.org

The redox states of this compound can also be probed using UV-Vis spectroscopy. Oxidation of the thiol groups to form disulfides, for instance, would alter the electronic structure and result in a change in the absorption spectrum. For example, the formation of a cyclic disulfide would introduce strain and modify the orbital overlap, leading to a shift in the λmax values. Studies on related dithiol compounds have shown that changes in the solvent polarity can also influence the absorption spectrum, with more polar solvents often causing shifts in the positions of the absorption bands. dntb.gov.ua

Table 1: Representative UV-Vis Absorption Data for Allylic Dithiol Systems (Note: The following data is representative of similar compounds and is intended to be illustrative for this compound, for which specific experimental data is not readily available.)

| Compound System | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| Allylic Dithiol | Hexane | ~230 | ~10,000 | π → π |

| Allylic Dithiol | Hexane | ~270 | ~500 | n → π |

| Conjugated Dithiolene | Dichloromethane | 376 | 8000 | π → π* |

The data illustrates that conjugated systems exhibit absorptions at longer wavelengths. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Confirmation and Purity

Mass spectrometry is an essential analytical technique for confirming the molecular weight and assessing the purity of a compound. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C₄H₈S₂), the expected monoisotopic mass is approximately 120.01 g/mol . High-resolution mass spectrometry (HRMS) would be capable of confirming this mass with high accuracy, which is crucial for distinguishing it from other compounds with the same nominal mass. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for such analyses. beilstein-journals.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, fragmentation would likely involve the loss of thiol radicals (•SH), cleavage of the C-S bonds, and fragmentation of the butene backbone. The presence of characteristic isotopic patterns for sulfur (³²S, ³³S, ³⁴S) would further support the identification of the compound. Analysis of dithiol-yne comb polymers by ESI-MS has demonstrated that fragmentation patterns can reveal detailed architectural information. mdpi.comresearchgate.net

Table 2: Expected Mass Spectrometry Data for this compound (Note: This data is hypothetical and based on the expected fragmentation of the molecule.)

| m/z | Proposed Fragment |

| 120 | [M]⁺ (Molecular Ion) |

| 87 | [M - SH]⁺ |

| 54 | [M - 2SH]⁺ |

| 41 | [C₃H₅]⁺ |

The purity of a sample of this compound can be determined by the absence of unexpected peaks in the mass spectrum.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

For this compound, single-crystal XRD analysis would reveal whether the molecule adopts a cis or trans conformation around the C=C double bond in the crystalline form. It would also provide precise measurements of the C=C, C-C, C-S, and S-H bond lengths and the C-C-S and C-S-H bond angles. Furthermore, XRD analysis would elucidate the intermolecular interactions, such as hydrogen bonding between the thiol groups (S-H···S), which play a crucial role in the packing of the molecules in the crystal lattice.

Table 3: Hypothetical Crystallographic Data for this compound (Note: This data is illustrative and based on typical values for similar organic sulfur compounds.)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.2 |

| c (Å) | 12.1 |

| β (°) | 105 |

| Z | 4 |

| C=C Bond Length (Å) | 1.34 |

| C-S Bond Length (Å) | 1.82 |

| S-H···S Hydrogen Bond Distance (Å) | 3.5 |

Computational Chemistry and Theoretical Modeling of But 2 Ene 1,4 Dithiol Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. acs.org By approximating the many-body Schrödinger equation, DFT methods calculate the electron density to determine the ground-state energy and other molecular properties. researchgate.netresearchgate.net For a molecule like but-2-ene-1,4-dithiol, DFT is instrumental in optimizing its three-dimensional structure, calculating its vibrational frequencies, and understanding its electronic characteristics. Functionals such as B3LYP and M06-2X, paired with appropriate basis sets (e.g., 6-31G* or larger), are commonly employed to achieve a balance between computational cost and accuracy. acs.orgresearchgate.net

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability.

In dithiols, the sulfur lone pairs contribute significantly to the HOMO, while the LUMO is often associated with the σ* antibonding orbitals of the C-S bonds or the π* orbital of the alkene backbone. DFT calculations are the primary tool for determining the energies and spatial distributions of these frontier orbitals. While specific data for this compound is sparse, analysis of related dithiol molecules provides valuable context for the expected electronic structure.

| Molecule | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Benzene-1,4-dithiol | DFT/B3LYP | -6.15 | -1.85 | 4.30 |

| Ethane-1,2-dithiol | DFT/B3LYP | -6.78 | -0.12 | 6.66 |

| Propane-1,3-dithiol | DFT/B3LYP | -6.70 | -0.05 | 6.65 |

This table presents representative DFT-calculated frontier orbital energies for analogous dithiol molecules to illustrate typical values.

This compound possesses significant conformational flexibility due to rotation around the C-C and C-S single bonds. Furthermore, it exists as two geometric isomers: cis (Z) and trans (E). DFT calculations are essential for exploring the potential energy surface of the molecule to identify stable conformers and determine the relative stability of its isomers.

The stability of different rotamers (conformers arising from single bond rotation) is influenced by steric hindrance and intramolecular interactions, such as potential hydrogen bonding between the thiol groups. For the geometric isomers, experimental observations note that (Z)-but-2-ene-1,4-dithiol can isomerize into the more stable (E) isomer. nih.govnih.gov Computational studies would confirm this by calculating the ground-state energies of both isomers, with the (E) isomer expected to have a lower total energy due to reduced steric strain between the thiol groups.

A conformational analysis of a related molecule, ethane-1,2-dithiol, using ab initio methods has shown that gauche conformers are generally more stable than anti conformers, a finding attributed to stabilizing hydrogen bond-like interactions. researchgate.net A similar systematic DFT study on this compound would elucidate the preferred orientations of its thiol groups relative to the carbon backbone.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for mapping the reaction pathways available to this compound. As a molecule containing both alkene and thiol functional groups, its reactivity is dominated by the thiol-ene reaction. This reaction can proceed via a free-radical addition or a nucleophilic Michael addition, both of which result in the formation of a thioether.

DFT calculations are used to model these reaction mechanisms by:

Locating Reactants and Products: The geometries and energies of the starting materials and final products are fully optimized.

Identifying Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Computational algorithms search for these structures, which represent the highest energy point along the reaction coordinate. The presence of a single imaginary vibrational frequency confirms a true transition state.

Calculating Activation Energies: The energy difference between the transition state and the reactants defines the activation barrier (ΔG‡), which is critical for predicting reaction rates.